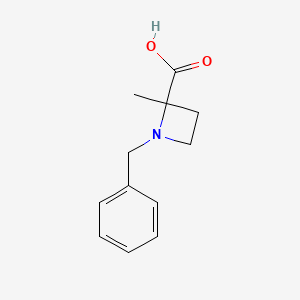
1-Benzyl-2-methylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methylazetidine-2-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a benzyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Benzyl-2-methylazetidine-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes include:
Starting Material Preparation: The synthesis often begins with the preparation of azetidine derivatives.
Benzylation: Introduction of the benzyl group is achieved through benzylation reactions using benzyl halides in the presence of a base.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Benzyl-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Benzyl-2-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzyme active sites, inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Benzyl-2-methylazetidine-2-carboxylic acid can be compared with other azetidine derivatives, such as:
1-Benzylazetidine-2-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methylazetidine-2-carboxylic acid: Lacks the benzyl group, which may influence its chemical properties and applications.
Azetidine-2-carboxylic acid: The simplest form, lacking both benzyl and methyl groups, serving as a basic scaffold for further modifications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-benzyl-2-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(11(14)15)7-8-13(12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) |
InChI Key |
SXYBYNTVWLLQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
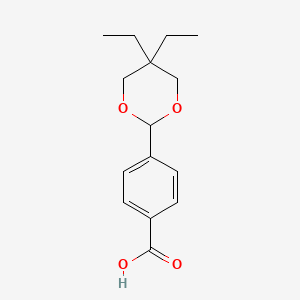
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
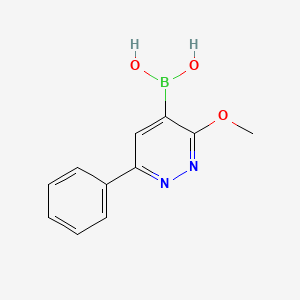
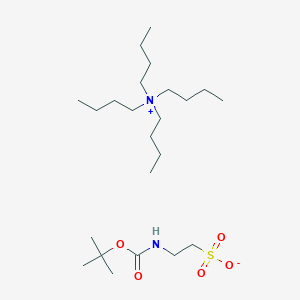

![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
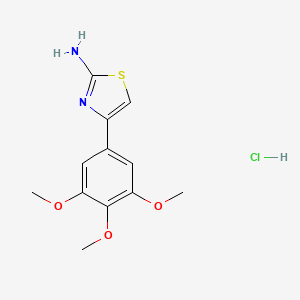
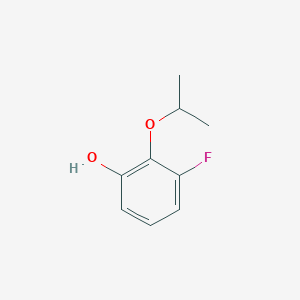

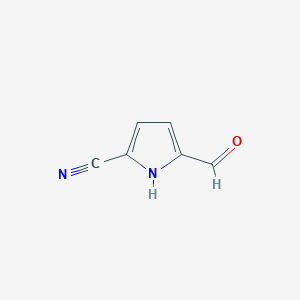

![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
